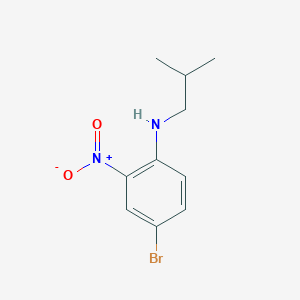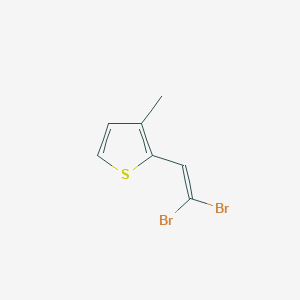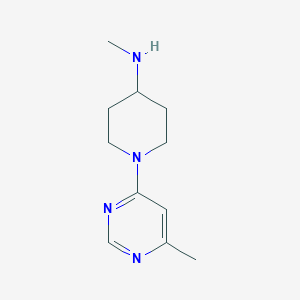![molecular formula C11H14ClFN2O B13252202 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide](/img/structure/B13252202.png)
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide is an organic compound that features a complex structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a benzene derivative to introduce the chloro and fluoro substituents. This is followed by a Friedel-Crafts alkylation to attach the benzyl group. The final steps involve the introduction of the amino and amide groups through nucleophilic substitution and amidation reactions, respectively. Reaction conditions often include the use of catalysts such as aluminum chloride for the Friedel-Crafts reaction and bases like sodium hydroxide for nucleophilic substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.
化学反応の分析
Types of Reactions
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 3-amino-2-[(3-chloro-4-bromophenyl)methyl]-N-methylpropanamide
- 3-amino-2-[(3-chloro-4-iodophenyl)methyl]-N-methylpropanamide
- 3-amino-2-[(3-chloro-4-methylphenyl)methyl]-N-methylpropanamide
Uniqueness
Compared to similar compounds, 3-amino-2-[(3-chloro-4-fluorophenyl)methyl]-N-methylpropanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
特性
分子式 |
C11H14ClFN2O |
|---|---|
分子量 |
244.69 g/mol |
IUPAC名 |
2-(aminomethyl)-3-(3-chloro-4-fluorophenyl)-N-methylpropanamide |
InChI |
InChI=1S/C11H14ClFN2O/c1-15-11(16)8(6-14)4-7-2-3-10(13)9(12)5-7/h2-3,5,8H,4,6,14H2,1H3,(H,15,16) |
InChIキー |
ZAHGDVCOKBKZMU-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C(CC1=CC(=C(C=C1)F)Cl)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)

![2-{4-[Imino(methyl)oxo-lambda6-sulfanyl]phenyl}acetic acid](/img/structure/B13252144.png)


![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)
![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)

![1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)

amine](/img/structure/B13252200.png)
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid](/img/structure/B13252207.png)

